molecular formula C16H15N3O4S B278761 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate

Cat. No. B278761
M. Wt: 345.4 g/mol
InChI Key: BKUGULUCTLKKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate (DBT-PMC) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzothiazole derivatives and has been studied for its pharmacological activities in various medical fields.

Mechanism of Action

The mechanism of action of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate is not fully understood, but it is believed to act through multiple targets. In cancer research, 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate has been found to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In Alzheimer's disease and Parkinson's disease research, 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein, respectively, which are involved in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate has been found to have various biochemical and physiological effects in scientific research. In cancer research, 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate has been found to inhibit the expression of vascular endothelial growth factor, which is involved in angiogenesis. In Alzheimer's disease and Parkinson's disease research, 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate has been found to reduce oxidative stress and inflammation, which are involved in the pathogenesis of these diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate in lab experiments is its potential therapeutic properties in various medical fields. Another advantage is its synthetic availability, which allows for easy access to the compound. One limitation of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

For 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate research include further investigation of its mechanism of action, optimization of its therapeutic potential, and development of analogs with improved pharmacological properties. In cancer research, future directions include studying the combination of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate with other chemotherapeutic agents for improved efficacy. In Alzheimer's disease and Parkinson's disease research, future directions include studying the effects of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate in animal models and clinical trials to determine its potential as a therapeutic agent.

Synthesis Methods

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate can be synthesized through a one-pot reaction of 3-aminopropyl pyridine-4-carboxylate and 2-aminothiophenol in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction takes place under reflux conditions and the product is obtained after purification by column chromatography.

Scientific Research Applications

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate has been studied for its potential therapeutic properties in various medical fields such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate has been studied for its potential neuroprotective effects.

properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate

InChI

InChI=1S/C16H15N3O4S/c20-16(12-6-9-17-10-7-12)23-11-3-8-18-15-13-4-1-2-5-14(13)24(21,22)19-15/h1-2,4-7,9-10H,3,8,11H2,(H,18,19)

InChI Key

BKUGULUCTLKKNZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCOC(=O)C3=CC=NC=C3

SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCOC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCOC(=O)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.